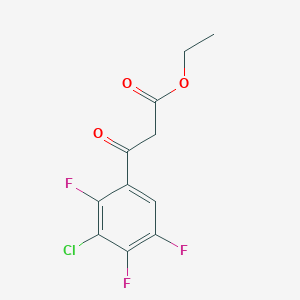

3-(3-氯-2,4,5-三氟苯基)-3-氧代丙酸乙酯

描述

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate often involves multi-step reactions that require precise conditions to achieve the desired product. For example, research on similar compounds has shown that the synthesis can involve reactions of ethyl cyanoacetate with other chemical agents, indicating a potential pathway for synthesizing Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate as well (Larionova et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this family is often analyzed using techniques such as X-ray diffraction, which provides detailed insights into the atomic arrangement and geometry. For instance, studies on related compounds have elucidated their crystal structure, showcasing the utility of such techniques in understanding the molecular architecture (Hu Yang, 2009).

Chemical Reactions and Properties

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate may undergo various chemical reactions, contributing to its versatility in synthetic applications. Research on similar molecules highlights reactions such as 1,3-dipolar cycloadditions, which can lead to a series of substituted products, thus demonstrating the reactive capabilities of these compounds and their potential utility in further chemical transformations (Gladow et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline form, are crucial for their application in various fields. Polymorphism, for instance, can significantly affect the material's physical properties and its behavior in different environments. Studies have identified polymorphic forms of related compounds, providing valuable information for the development and application of these materials (F. Vogt et al., 2013).

科学研究应用

吡啶和咪唑衍生物的合成:它用于合成功能化的吡啶并[4,3-b][1,4]恶嗪和咪唑并[1,2-a]吡啶衍生物 (Arrault 等人,2002)。

聚合:其高偶极性使其在聚合中很有用,特别是在合成三取代乙烯和苯乙烯的新型共聚物中 (Kim 等人,1999)。

化学研究:该化合物的立体网络结构和无序的乙基在化学研究中提供了潜力 (Zhang、Zhang 和 Guo,2009)。

弗里德兰德合成:它用于 2-(α-氯代烷基)喹啉衍生物的弗里德兰德合成 (Degtyarenko 等人,2007)。

烷基化试剂:作为一种高反应性的烷基化试剂,它可用于在温和条件下对吲哚进行 3-取代 (Gilchrist,2001)。

科学研究中的制备:它的制备在研究背景下具有重要意义 (Kiely,1991)。

噻唑烷的合成:它与 1-烷基-3-芳基硫脲反应生成功能化的 2,5-二亚氨基-噻唑烷 (Salehitabar 和 Yavari,2017)。

乙酰胆碱酯酶抑制剂分析:开发了一种快速、选择性的方法,用于定量测量乙酰胆碱酯酶抑制剂乙基 3-(2-(4-氟苯基)氨基)-4-苯基噻唑-5-基)-3-氧代丙酸酯 (Nemani、Shard 和 Sengupta,2018)。

弗里德尔-克拉夫茨反应:它与富电子芳烃和 1-三甲基甲硅烷基炔反应生成弗里德尔-克拉夫茨产物 (Ishibashi 等人,1991)。

1,3-二氢异苯并呋喃的合成:它在钯催化的 5-exo-dig O-环化/与芳基碘化物偶联以生成 1,3-二氢异苯并呋喃中的应用具有重要意义 (Wei 等人,2015)。

酶促过程开发:开发了一种用于制备替格瑞洛合成中至关重要的中间体 (S)-2-氯-1-(3,4-二氟苯基)乙醇的酶促工艺 (Guo 等人,2017)。

属性

IUPAC Name |

ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMXLCPYJNRWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448957 | |

| Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

CAS RN |

101987-86-4 | |

| Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)